7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
CAS No.: 752135-41-4
Cat. No.: VC2793245
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 752135-41-4 |
|---|---|
| Molecular Formula | C10H7ClO2S |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | JXEJPBOIKNNLQX-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C=CC=C2Cl)C(=O)O |
| Canonical SMILES | CC1=C(SC2=C1C=CC=C2Cl)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Information
7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid possesses a well-defined molecular structure characterized by specific descriptors that facilitate its identification and study. The compound contains a benzothiophene core with three key substituents: a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid group at position 2.
The molecular structure can be represented using various chemical notation systems:
| Structural Descriptor | Information |
|---|---|
| IUPAC Name | 7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |
| Molecular Formula | C₁₀H₇ClO₂S |
| SMILES Notation | CC1=C(SC2=C1C=CC=C2Cl)C(=O)O |
| InChI | InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) |
| InChIKey | JXEJPBOIKNNLQX-UHFFFAOYSA-N |
| CAS Number | 752135-41-4 |
Table 1: Structural identifiers of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Physical Properties
The physical properties of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid determine its behavior in various environments and applications. Understanding these properties is essential for both research and practical applications.
| Physical Property | Value |
|---|---|
| Molecular Weight | 226.679 g/mol |
| Appearance | Powder or crystals |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| PSA (Polar Surface Area) | 65.54000 |
| LogP | 3.56130 |
| Exact Mass | 225.98600 |
Table 2: Physical properties of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
The compound exists as a powder or crystalline solid under standard conditions. Its relatively high LogP value of 3.56130 indicates a significant degree of lipophilicity, suggesting potential ability to cross cellular membranes, which could be advantageous for certain pharmaceutical applications .
Chemical Properties
The chemical behavior of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid is largely influenced by its functional groups and heterocyclic structure. The carboxylic acid group at position 2 confers acidity to the molecule, making it capable of forming salts with appropriate bases. This property is particularly important for improving solubility in pharmaceutical formulations.
The chlorine substituent at position 7 introduces electron-withdrawing effects that can influence the reactivity of the benzene ring, potentially affecting electrophilic aromatic substitution reactions. Meanwhile, the methyl group at position 3 provides electron-donating effects that can enhance certain types of reactions.
The benzothiophene core structure contributes to the compound's stability through aromatic resonance, while also providing sites for potential functionalization in synthetic chemistry applications.
Synthesis Methods
General Synthesis Approach
Applications and Biological Activities
Antibacterial Activities
Research on structurally similar compounds, such as 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl derivatives, has demonstrated significant antibacterial properties. These compounds have been evaluated against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
The antibacterial activity of these benzothiophene derivatives appears to be influenced by the specific substitution pattern, with the chlorine substituent potentially playing a crucial role in their interaction with bacterial targets. Structure-activity relationship (SAR) studies have helped elucidate the importance of various functional groups in determining the biological properties of these compounds .
Further research on 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid and its derivatives could potentially yield new antibacterial agents with activity against resistant bacterial strains, addressing an urgent global health concern.
| Hazard Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Table 3: Hazard classification of 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
The compound is associated with specific hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Related Compounds and Structure-Activity Relationships
Several compounds structurally related to 7-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid have been identified and studied. These include compounds with variations in the position of substituents or the nature of the functional groups attached to the benzothiophene core.
Some notable related compounds include:
-
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (similarity: 0.81)
-
Methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate (similarity: 0.93)
-
4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (similarity: 0.91)
-
7-Chloro-1-benzothiophene-2-carboxylic acid (similarity: 0.87)
The study of these related compounds has contributed to understanding structure-activity relationships within this class of molecules. For instance, variations in the position of the chlorine substituent (positions 4, 6, or 7) appear to influence biological activities differently, potentially due to altered electronic distribution and steric effects .
The ester derivatives (e.g., methyl 7-chloro-3-methylbenzo[b]thiophene-2-carboxylate) represent important synthetic intermediates that can be transformed into various other functional derivatives, including hydrazides and amides, which have shown promising antibacterial properties .
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